LEXITHROMYCIN

Description

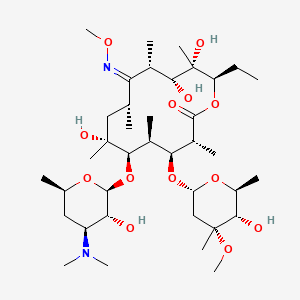

Structure

2D Structure

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChI Key |

HPZGUSZNXKOMCQ-IXGVTZHESA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonyms |

erythromycin A methoxime |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic and, at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound binding to its target, the bacterial ribosome. Quantitative data on binding affinity and inhibitory concentrations are presented, alongside detailed protocols for key experimental procedures used to elucidate this mechanism. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mode of action. It is important to note that "this compound" is often used interchangeably with "Roxithromycin," and the data presented herein is based on studies conducted on roxithromycin.

Introduction

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections. This compound, a derivative of erythromycin, belongs to this class and is characterized by a 14-membered lactone ring. Its primary mechanism of action involves the specific inhibition of bacterial protein synthesis, a process essential for bacterial growth and replication. This targeted action on the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, forms the basis of its selective toxicity.

Molecular Mechanism of Action

This compound's antibacterial activity is achieved through a multi-step process that culminates in the cessation of protein elongation.

Target Identification and Binding

The primary molecular target of this compound is the 50S subunit of the bacterial ribosome . Specifically, it binds within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[1] This binding is a reversible process characterized by a high affinity for the ribosomal target.

The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA) , particularly within Domain V .[2] Key nucleotide residues involved in the interaction with this compound and other macrolides include A2058, A2059, and G2505.[2] These interactions, primarily hydrogen bonds, stabilize the antibiotic within the NPET.

Inhibition of Protein Synthesis

By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain. This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in protein elongation. The result is a premature termination of translation. After the formation of a short peptide, its progression is halted by the macrolide "plug," leading to the dissociation of the incomplete polypeptide chain.

dot

Caption: Molecular mechanism of this compound action on the bacterial ribosome.

Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified through various parameters that describe its binding affinity and inhibitory potential.

| Parameter | Value | Organism/System | Description | Reference |

| Dissociation Constant (K) | 20 nM | E. coli ribosomal complex | Measures the binding affinity of this compound to the ribosome. A lower value indicates a higher affinity. | [2] |

| IC50 (Protein Synthesis) | Not explicitly found for Roxithromycin | E. coli (for Erythromycin) | The half maximal inhibitory concentration for protein synthesis. For the related macrolide Erythromycin, the IC50 is reported as 1.5 µg/mL. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Ribosome Binding Assay (Fluorescence Polarization Competition)

This assay measures the binding of a ligand to a macromolecule by detecting changes in the polarization of emitted light from a fluorescently labeled probe.

Objective: To determine the binding affinity (Ki) of this compound for the bacterial ribosome by competing with a fluorescently labeled macrolide.

Materials:

-

70S ribosomes from E. coli

-

Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)

-

This compound (unlabeled competitor)

-

Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20[3][4]

-

96-well black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Ribosome Preparation: Thaw and dilute E. coli 70S ribosomes to the desired concentration in Binding Buffer. Incubate at 37°C for 15 minutes to ensure activity.[3][4]

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of fluorescently labeled erythromycin (e.g., 5.5 nM).[3]

-

Add a fixed concentration of 70S ribosomes (e.g., 37.8 nM).[3]

-

Add varying concentrations of unlabeled this compound.

-

Bring the final reaction volume to a set amount (e.g., 40 µL) with Binding Buffer.[3]

-

-

Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.[3][4]

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).[4]

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

-

dot

Caption: Workflow for a Fluorescence Polarization Competition Assay.

In Vitro Transcription-Translation (TX-TL) Inhibition Assay

This cell-free assay reconstitutes the processes of transcription and translation to measure the synthesis of a reporter protein, which can be used to quantify the inhibitory effect of a compound.

Objective: To determine the IC50 of this compound for bacterial protein synthesis.

Materials:

-

E. coli S30 cell extract system for in vitro transcription-translation

-

DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7)

-

Amino acid mix

-

Energy solution (ATP, GTP, etc.)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup:

-

On ice, prepare the master mix containing the S30 extract, buffer, amino acids, and energy solution according to the manufacturer's instructions.

-

Aliquot the master mix into reaction tubes.

-

Add the DNA template to each tube.

-

Add varying concentrations of this compound to the respective tubes. Include a no-drug control.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Measurement:

-

Add the luciferase assay reagent to each reaction tube.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

dot

Caption: Workflow for an In Vitro Transcription-Translation Inhibition Assay.

Mechanisms of Resistance

Resistance to macrolide antibiotics, including this compound, can arise through several mechanisms:

-

Target site modification: Methylation of the 23S rRNA at position A2058 by Erm methyltransferases prevents macrolide binding.

-

Active efflux: Bacterial efflux pumps can actively transport macrolides out of the cell, reducing the intracellular concentration of the drug.

-

Drug inactivation: Enzymatic modification of the antibiotic can render it inactive.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the nascent polypeptide exit tunnel. Its high affinity for the bacterial ribosome underscores its efficacy as an antibacterial agent. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of effective antibiotic therapies and for combating the rise of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Lexithromycin: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] This document provides a concise technical overview of its chemical structure, key quantitative data, and a description of its synthesis.

Chemical Structure

This compound, also known as erythromycin A 9-(O-methyloxime), is a derivative of erythromycin A.[1][2] The core structure is the 14-membered macrolide ring characteristic of erythromycin, with a modification at the C9 ketone. This modification, the formation of a methyloxime, is key to the altered properties of this compound compared to its parent compound.

Chemical Formula: C₃₈H₇₀N₂O₁₃[1]

Molecular Weight: 763.0 g/mol [1]

SMILES: C[C@H]1--INVALID-LINK----INVALID-LINK--(C)C--INVALID-LINK--C(O--INVALID-LINK----INVALID-LINK--[C@H]2C)(O)C)=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C)C--INVALID-LINK--O3)--INVALID-LINK--(O)C--INVALID-LINK--C2=N/OC">C@@([H])O1[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Purity | ≥98% | [1] |

| Solubility in DMSO | 10 mM | [1][2] |

| Minimal Inhibitory Concentration (MIC) against S. pyogenes CN10A | 0.06 µg/mL | [3] |

| Minimal Inhibitory Concentration (MIC) against Streptococcus sp. 64/848C | 0.06 µg/mL | [3] |

| Minimal Inhibitory Concentration (MIC) against Staphylococcus aureus Oxford | 0.25 µg/mL | [3] |

| Minimal Inhibitory Concentration (MIC) against S. aureus Russell | 0.5 µg/mL | [3] |

| Minimal Inhibitory Concentration (MIC) against S. aureus T2 | 0.5 µg/mL | [3] |

| Minimal Inhibitory Concentration (MIC) against Haemophilus influenzae Wy 21 | 4 µg/mL | [3] |

Synthesis of this compound

This compound is synthesized from erythromycin A. The primary transformation involves the reaction of the C9 ketone of erythromycin A with methoxylamine (CH₃ONH₂) to form the corresponding 9-(O-methyloxime). This chemical modification is a common strategy to improve the acid stability and pharmacokinetic profile of macrolide antibiotics.

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general synthetic approach can be inferred from its chemical name and the well-established chemistry of macrolides. The synthesis would typically involve dissolving erythromycin A in a suitable solvent, followed by the addition of methoxylamine, often in the presence of a weak acid or base catalyst, and subsequent purification of the product.

Below is a diagram illustrating the synthetic relationship between Erythromycin A and this compound.

Caption: Synthetic pathway from Erythromycin A to this compound.

Mechanism of Action

Similar to other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains and ultimately leading to the cessation of bacterial growth.[1] This targeted action makes it effective against a range of susceptible bacteria.

References

Lexithromycin: A Novel Dual-Action Therapeutic Agent Targeting Bacterial Infections and Inflammatory Diseases

An In-depth Technical Guide on the Core Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lexithromycin is a hypothetical compound presented for illustrative purposes. The data, experimental protocols, and therapeutic targets described herein are based on established scientific principles for macrolide antibiotics and inflammasome inhibitors but are fictional in the context of this specific agent.

Abstract

This compound is a novel, semi-synthetic macrolide antibiotic engineered to possess both potent antimicrobial and targeted anti-inflammatory properties. Its primary antibacterial mechanism of action is the inhibition of the 50S ribosomal subunit, a well-established target for macrolides.[1][2][3] Uniquely, this compound has been designed to exhibit a secondary, highly specific inhibitory effect on the NLRP3 inflammasome, a key signaling complex implicated in the pathogenesis of numerous inflammatory diseases.[4][5] This dual-action profile positions this compound as a promising therapeutic candidate for conditions where bacterial infection and excessive inflammation coexist, as well as for primary inflammatory disorders. This document provides a comprehensive overview of this compound's therapeutic targets, supported by preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Therapeutic Targets

This compound's therapeutic potential stems from its ability to engage two distinct molecular targets:

-

Primary Target (Antibacterial): Bacterial 50S Ribosomal Subunit: Like other macrolide antibiotics, this compound binds to the 50S subunit of the bacterial ribosome.[1][2][3] This interaction obstructs the exit tunnel for newly synthesized peptides, thereby halting protein synthesis and leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[3] This mechanism confers a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[3]

-

Secondary Target (Anti-inflammatory): NLRP3 Inflammasome: this compound is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4][5] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that responds to a wide array of pathogenic and endogenous danger signals.[6] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[7][8] Dysregulation of the NLRP3 inflammasome is a known driver of various inflammatory conditions.[5] this compound is hypothesized to interfere with the assembly or activation of this complex, thereby mitigating the downstream inflammatory cascade.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Class | This compound MIC (µg/mL) | Roxithromycin MIC (µg/mL) |

| Streptococcus pneumoniae | Gram-positive | 0.06 | 0.12 |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 | 0.5 |

| Moraxella catarrhalis | Gram-negative | 0.5 | 1.0 |

| Haemophilus influenzae | Gram-negative | 2.0 | 4.0 |

| Legionella pneumophila | Atypical | 0.03 | 0.06 |

MIC: Minimum Inhibitory Concentration. Data are representative of multiple experiments.

Table 2: this compound Inhibition of NLRP3 Inflammasome Activation in vitro

| Assay | Cell Type | Activators | This compound IC50 (nM) | MCC950 IC50 (nM) |

| IL-1β Release | Murine BMDMs | LPS + Nigericin | 15.2 | 8.1 |

| IL-1β Release | Human THP-1 cells | LPS + ATP | 22.5 | 10.4 |

| Caspase-1 Activity | Murine BMDMs | LPS + Nigericin | 18.9 | 9.5 |

| ASC Speck Formation | Human THP-1 cells | LPS + ATP | 35.7 | 18.2 |

IC50: Half-maximal inhibitory concentration. MCC950 is a known potent NLRP3 inhibitor used as a positive control. BMDMs: Bone Marrow-Derived Macrophages.

Table 3: Pharmacokinetic Properties of this compound in a Murine Model

| Parameter | Value |

| Bioavailability (Oral) | 75% |

| Tmax (Oral) | 1.5 hours |

| Half-life (t1/2) | 10 hours |

| Cmax (10 mg/kg Oral) | 2.8 µg/mL |

| Protein Binding | 92% |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway and this compound's Point of Inhibition

The activation of the NLRP3 inflammasome is a two-step process.[6][7] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[4][7] The second signal, or "activation," can be triggered by a variety of stimuli, including ATP, crystalline structures, and pore-forming toxins, which leads to the assembly of the inflammasome complex.[5] This complex then activates Caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4] this compound is hypothesized to inhibit the assembly of the NLRP3, ASC, and pro-caspase-1 components.

Experimental Workflow for Efficacy in a Murine Gout Model

Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals in joints, which potently activates the NLRP3 inflammasome.[9] A murine model of gout is therefore highly relevant for assessing the in vivo efficacy of this compound.[10]

Detailed Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the in vitro assessment of this compound's ability to inhibit NLRP3 inflammasome activation in primary murine macrophages.

1. Cell Isolation and Culture:

- Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

- Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages (BMDMs).

- On day 7, seed BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.

2. Priming and Inhibition:

- Prime the BMDMs with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in serum-free DMEM.[8]

- Remove LPS-containing media.

- Add fresh serum-free DMEM containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.

3. Activation:

- Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.[11]

- Incubate for 1 hour at 37°C.

4. Supernatant Collection and Analysis:

- Centrifuge the plates at 500 x g for 5 minutes.

- Carefully collect the cell culture supernatants.

- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

- Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle control.

- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Murine Model of Monosodium Urate (MSU) Crystal-Induced Gout

This protocol describes an in vivo model to evaluate the anti-inflammatory efficacy of this compound in an acute gout attack.[10][12]

1. Animals:

- Use male C57BL/6 mice, 8-10 weeks old.

- Acclimatize animals for at least one week before the experiment.

2. MSU Crystal Preparation:

- Prepare a suspension of MSU crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) at a concentration of 20 mg/mL.

3. Treatment and Gout Induction:

- Randomly assign mice to treatment groups: Vehicle (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 10 and 30 mg/kg), and positive control (e.g., Colchicine, 1 mg/kg).

- Administer treatments via oral gavage.

- One hour after treatment, anesthetize the mice and inject 50 µL of the MSU crystal suspension (1 mg) intra-articularly into the right hind paw. Inject 50 µL of sterile PBS into the contralateral (left) paw as an internal control.

4. Efficacy Assessment:

- Paw Edema: Measure the thickness of both hind paws using a digital caliper at baseline and at 6, 12, 24, and 48 hours post-MSU injection. The change in paw thickness (right paw - left paw) indicates the degree of edema.

- Cytokine Analysis: At 48 hours, sacrifice the animals. Perform a joint lavage by injecting and aspirating 50 µL of sterile PBS into the ankle joint cavity. Measure IL-1β levels in the lavage fluid by ELISA.

- Histology: Dissect the ankle joints, fix in 10% formalin, decalcify, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.

5. Statistical Analysis:

- Analyze data using a one-way or two-way ANOVA followed by an appropriate post-hoc test. A p-value of <0.05 is considered statistically significant.

Conclusion

This compound represents a novel therapeutic strategy with a dual mechanism of action targeting both bacterial pathogens and host-driven inflammation. Its ability to inhibit the bacterial 50S ribosome provides a foundation for treating a range of infections, while its specific targeting of the NLRP3 inflammasome offers significant potential for the management of acute and chronic inflammatory diseases. The preclinical data presented in this guide demonstrate potent in vitro and in vivo activity, supporting further development of this compound as a first-in-class, dual-action therapeutic agent. Future research will focus on comprehensive safety and toxicology studies, as well as exploring its efficacy in a broader range of disease models.

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Investigating MIF in Mouse Model of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 12. researchgate.net [researchgate.net]

Synthesis of Lexithromycin Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for key analogues of the macrolide antibiotic class, to which Lexithromycin belongs. The focus is on semi-synthetic derivatives of erythromycin, including azalides, ketolides, and other modifications that enhance stability, antimicrobial spectrum, and efficacy against resistant strains. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows.

Introduction to Macrolide Antibiotic Synthesis

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] The synthesis of novel macrolide derivatives is a crucial area of research to combat the growing threat of antibiotic resistance.

The synthetic strategies discussed herein primarily involve the chemical modification of readily available fermentation products, such as erythromycin A. Key areas of modification include the C-9 ketone, the C-6 hydroxyl group, and the C-11 and C-12 hydroxyl groups of the macrolactone ring, as well as the C-4" hydroxyl group of the cladinose sugar.[4][5]

Synthesis of Azalide Analogues (e.g., Azithromycin)

Azalides are semi-synthetic macrolides distinguished by the insertion of a nitrogen atom into the macrolactone ring, typically via a Beckmann rearrangement of an erythromycin A oxime intermediate.[6] This modification results in a 15-membered ring, enhancing acid stability and altering the pharmacokinetic profile.[4]

Experimental Protocol: Synthesis of Azithromycin from Erythromycin A

The synthesis of azithromycin from erythromycin A is a multi-step process that involves oximation of the C-9 ketone, Beckmann rearrangement to form an imino ether, reduction of the imino ether, and subsequent reductive N-methylation.[7][8][9]

Step 1: Oximation of Erythromycin A

-

Objective: To convert the C-9 ketone of erythromycin A to an oxime.

-

Procedure: Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like methanol or ethanol. The reaction mixture is typically heated to reflux for several hours.[10]

-

Work-up and Purification: The reaction mixture is cooled, and the product, erythromycin A oxime, is crystallized by the addition of water. The solid is filtered, washed, and dried.

Step 2: Beckmann Rearrangement to form the Imino Ether

-

Objective: To rearrange the oxime to a lactam (imino ether) through a Beckmann rearrangement.

-

Procedure: The erythromycin A oxime is treated with an acid catalyst, such as p-toluenesulfonyl chloride, in a solvent system like acetone and aqueous sodium bicarbonate at low temperatures (-20 to 0 °C).[10][11]

-

Work-up and Purification: The pH of the reaction mixture is adjusted to be basic, and the solvent is removed. The crude imino ether is then extracted and used in the next step.

Step 3: Reduction of the Imino Ether

-

Objective: To reduce the imino ether to the corresponding cyclic amine.

-

Procedure: The imino ether is dissolved in a solvent such as acetic acid and hydrogenated under pressure using a catalyst, for instance, Rhodium on Carbon (Rh/C).[9]

-

Work-up and Purification: The catalyst is filtered off, and the solvent is evaporated to yield the crude 9-deoxo-9a-aza-9a-homoerythromycin A.

Step 4: Reductive N-methylation

-

Objective: To introduce a methyl group at the newly formed nitrogen atom.

-

Procedure: The cyclic amine is reacted with formaldehyde and formic acid (Eschweiler-Clarke reaction) or hydrogenated in the presence of formaldehyde and a catalyst.[8][9]

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted. The product, azithromycin, is extracted with a solvent like chloroform and purified by crystallization.[7]

Quantitative Data for Azithromycin Synthesis

| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Method |

| 1. Oximation | Erythromycin A, Hydroxylamine HCl, Triethylamine, Methanol, Reflux | 85-95 | >95 | HPLC |

| 2. Beckmann Rearrangement | Erythromycin A Oxime, p-Toluenesulfonyl chloride, Acetone/Water, -20 to 0°C | 70-85 | - | Used directly in next step |

| 3. Reduction | Imino ether, H₂, 5% Rh/C, Acetic acid, 40-70 bar | 80-90 | - | Used directly in next step |

| 4. N-methylation | Cyclic amine, Formaldehyde, Formic acid, Reflux | 75-85 | >98 | HPLC, NMR, MS |

Synthetic Workflow for Azithromycin

Caption: Synthetic pathway of Azithromycin from Erythromycin A.

Synthesis of Ketolide Analogues (e.g., Telithromycin)

Ketolides are a subclass of macrolides characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group and the presence of a cyclic carbamate at the C-11 and C-12 positions.[3][12] These modifications confer activity against many macrolide-resistant bacterial strains.

Experimental Protocol: Key Steps in Telithromycin Synthesis

The synthesis of telithromycin is a complex process that often starts from an erythromycin derivative. Key transformations include the removal of the cladinose sugar, oxidation of the C-3 hydroxyl to a ketone, and the formation of the 11,12-cyclic carbamate, followed by the introduction of the characteristic side chain.[13]

Step 1: Removal of L-Cladinose

-

Objective: To hydrolyze the glycosidic bond and remove the cladinose sugar.

-

Procedure: An erythromycin derivative is treated with a dilute acid, such as hydrochloric acid, in an aqueous solution. The reaction is typically stirred at ambient temperature.[14]

-

Work-up and Purification: The product, lacking the cladinose sugar, is isolated by adjusting the pH and extraction.

Step 2: Oxidation of C-3 Hydroxyl to Ketone

-

Objective: To oxidize the C-3 hydroxyl group to a ketone.

-

Procedure: The 3-hydroxy macrolide is treated with an oxidizing agent such as Dess-Martin periodinane (DMP) in a solvent like dichloromethane.[13]

-

Work-up and Purification: The reaction is quenched, and the product is purified by chromatography.

Step 3: Formation of the 11,12-Cyclic Carbamate

-

Objective: To form a cyclic carbamate across the C-11 and C-12 diol.

-

Procedure: The 11,12-diol is reacted with a carbonylating agent like carbonyldiimidazole (CDI) in the presence of a base (e.g., NaH) in an anhydrous solvent such as THF or DMF.[13][15]

-

Work-up and Purification: The reaction is quenched, and the cyclic carbamate product is isolated and purified.

Step 4: Introduction of the Side Chain

-

Objective: To introduce the specific side chain characteristic of the ketolide.

-

Procedure: This step often involves the reaction of an activated macrolide intermediate with the desired side-chain amine. For telithromycin, this involves reacting an imidazolylcarbonyl intermediate with 4-[4-(3-pyridyl)imidazol-1-yl]butylamine.[16]

-

Work-up and Purification: The final product is purified by chromatography and/or crystallization.

Quantitative Data for Key Ketolide Synthesis Steps

| Step | Reagents and Conditions | Typical Yield (%) | Analytical Method |

| 1. Decladinosylation | Dilute HCl, Water, Room Temperature | 80-90 | TLC, HPLC |

| 2. C-3 Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | 60-70 (over two steps) | HPLC |

| 3. 11,12-Cyclic Carbamate Formation | Carbonyldiimidazole, NaH, THF/DMF | 60-70 (over two steps) | HPLC, NMR |

| 4. Side Chain Introduction | Activated macrolide, Side-chain amine, DBU, DMF | 60-70 | HPLC, NMR, MS |

Synthetic Workflow for a Generic Ketolide

Caption: General synthetic workflow for ketolide antibiotics.

Synthesis of Other Notable Derivatives

Clarithromycin: 6-O-Methylation

Clarithromycin is synthesized by the selective methylation of the C-6 hydroxyl group of erythromycin A. This modification improves acid stability and oral bioavailability.[17]

-

Experimental Protocol: The synthesis involves the protection of other hydroxyl groups, followed by methylation of the C-6 hydroxyl using a methylating agent like methyl iodide in the presence of a base. Subsequent deprotection yields clarithromycin.[18] A key challenge is achieving regioselectivity. One approach involves the formation of a 9-oxime derivative to influence the reactivity of the hydroxyl groups.[19]

-

Quantitative Data: Yields for the methylation step can range from 60-70%.[18]

Roxithromycin: 9-Oxime Ether Derivatives

Roxithromycin is an erythromycin derivative where the C-9 ketone is converted to an O-alkyloxime ether. This modification also enhances acid stability.[20]

-

Experimental Protocol: Erythromycin A is first converted to its 9-oxime. The oxime is then O-alkylated using 2-methoxyethoxymethyl chloride in the presence of a base.[21]

-

Quantitative Data: The oximation step can achieve yields of over 95%, and subsequent alkylation proceeds in good yield.[22][23]

Synthetic Workflow for Clarithromycin and Roxithromycin

Caption: Synthetic workflows for Clarithromycin and Roxithromycin.

Conclusion

The synthesis of this compound analogues, primarily through the semi-synthesis of erythromycin A, offers a versatile platform for developing novel antibiotics with improved properties. The key synthetic transformations, including Beckmann rearrangement for azalides, C-3 oxidation and 11,12-cyclic carbamate formation for ketolides, and regioselective modifications for other derivatives, are well-established yet continually refined. This guide provides a foundational understanding of these critical synthetic methodologies for researchers in the field of antibiotic drug discovery and development. Further research into total synthesis and the exploration of novel side chains and macrolactone ring modifications will be pivotal in overcoming the challenge of antimicrobial resistance.

References

- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of Macrolide.pptx [slideshare.net]

- 3. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 4. course.cutm.ac.in [course.cutm.ac.in]

- 5. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Process For Preparation Of Pure Azithromycin [quickcompany.in]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]

- 10. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Ketolide - Wikipedia [en.wikipedia.org]

- 13. Desmethyl Macrolides: Synthesis and Evaluation of 4-Desmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1742957B1 - Process for the preparation of telithromycin - Google Patents [patents.google.com]

- 17. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roxithromycin synthesis - chemicalbook [chemicalbook.com]

- 22. CN103923142A - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]

- 23. CN103923142B - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of Roxithromycin

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is widely utilized for the treatment of respiratory tract, urinary, and soft tissue infections.[1] As a derivative of erythromycin, it belongs to the Biopharmaceutical Classification System (BCS) Class IV, indicating both low aqueous solubility and low permeability.[2] These characteristics present significant challenges in the formulation and development of effective oral dosage forms, making the comprehensive study of its solubility and stability paramount for ensuring optimal bioavailability and therapeutic efficacy. This technical guide provides a detailed overview of the solubility and stability of roxithromycin, summarizing key quantitative data, outlining experimental protocols, and visualizing critical degradation pathways.

Solubility of Roxithromycin

The poor aqueous solubility of roxithromycin is a primary limiting factor in its oral absorption.[2] Various studies have been conducted to quantify its solubility in different media and to explore methods for solubility enhancement.

Quantitative Solubility Data

The solubility of roxithromycin has been determined in various solvents and under different pH conditions. The following table summarizes the reported solubility data.

| Solvent/Medium | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.28 mg/mL | [2] |

| Double Distilled Water | Room Temperature | 5.54 µg/mL | [3] |

| Simulated Gastric Fluid (SGF, pH 1.2) | Not Specified | Rapid degradation observed | [4][5] |

| Simulated Intestinal Fluid (SIF) | Not Specified | Stable | [4] |

| Phosphate Buffer (pH 4.5) | Not Specified | Dissolution is rapid and complete | [5] |

| Phosphate Buffer (pH 6.8) | Not Specified | Dissolution is rapid and complete | [5] |

Experimental Protocols for Solubility Determination

A common method for determining the equilibrium solubility of roxithromycin involves the following steps:

-

Sample Preparation: An excess amount of roxithromycin is added to a specific volume of the desired solvent (e.g., distilled water, buffer solutions of varying pH) in a sealed container.[6]

-

Equilibration: The suspension is agitated, typically using a rotary flask shaker, for a prolonged period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.[6]

-

Separation: The saturated solution is filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.[6]

-

Quantification: The concentration of roxithromycin in the filtrate is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7] For spectrophotometric analysis, the sample is appropriately diluted and the absorbance is measured at a specific wavelength (e.g., 205 nm or 215 nm).[6][7]

The following diagram illustrates a general workflow for determining drug solubility.

Stability of Roxithromycin

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[1] Roxithromycin is susceptible to degradation under various stress conditions, including acidic and alkaline environments, oxidation, and exposure to light and heat.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug. These studies involve subjecting the drug to stress conditions that are more severe than those it would likely encounter during storage and handling.

Quantitative Stability Data

The stability of roxithromycin under different stress conditions has been investigated, with the percentage of degradation quantified by HPLC.

| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Reference |

| Alkaline (1.0 M NaOH) | 75 | Not Specified | Complete Degradation | [1] |

| Acidic (pH 1.2) | Not Specified | Not Specified | Rapid Degradation | [5] |

| Oxidative (3% and 15% H2O2) | Room Temperature | 24 hours | Partial Degradation | [1] |

| Thermal | 100 | 6 and 24 hours | Partial Degradation | [1] |

| Photolytic | Not Specified | Not Specified | Partial Degradation | [1] |

Experimental Protocols for Stability Studies

A stability-indicating HPLC method is typically employed to assess the stability of roxithromycin and to separate it from its degradation products.[7]

-

Stress Sample Preparation: Solutions of roxithromycin are prepared and exposed to various stress conditions as outlined in the table above (e.g., addition of acid, base, or oxidizing agent; exposure to heat or UV light).[1]

-

Chromatographic System: A reversed-phase HPLC system is commonly used. A typical setup includes:

-

Column: ODS C18 (e.g., 150 × 4.6 mm i.d.).[7]

-

Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60, v/v).[7]

-

Flow Rate: Typically 1 mL/min.[7]

-

Detection: UV detection at a wavelength of 215 nm.[7]

-

-

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of roxithromycin and its degradation products are used to calculate the percentage of degradation.

The following diagram outlines the workflow for a forced degradation study.

Degradation Pathways of Roxithromycin

Understanding the degradation pathways of roxithromycin is crucial for identifying its degradation products and assessing their potential toxicity. Degradation can occur through several mechanisms, including hydrolysis and oxidation.

Acidic Hydrolysis

Under acidic conditions, such as in simulated gastric fluid, roxithromycin undergoes rapid degradation.[5][8] A major degradation pathway involves the hydrolysis of the cladinose sugar and the lactone ring.[8]

Oxidative Degradation

Oxidative degradation is another significant pathway. Studies have shown that hydroxyl radicals can attack several sites on the roxithromycin molecule.[9][10] The primary sites of attack include the oxygen atom linking the lactone ring and the cladinose moiety, the tertiary amine group, and the oxime side chain.[9][10]

The following diagram illustrates the key degradation pathways of roxithromycin.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. A Comparative Study on the Stability of Roxithromycin in Different pH Solutions by Colorimetry, TLC and HPLC [jcps.bjmu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. rjpdft.com [rjpdft.com]

- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Lexithromycin

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of Lexithromycin, a macrolide antibiotic. The methodologies outlined below are essential for identity, purity, and stability assessments during drug development and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in bulk drug substances and pharmaceutical dosage forms.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 28.8 µg/mL[1] |

| Regression Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.23 - 0.26 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.72 - 0.78 µg/mL[2] |

| Accuracy (% Recovery) | 98.94 - 101.01%[1] |

| Precision (%RSD) | < 3.5%[1] |

Experimental Protocol: Isocratic RP-HPLC

This protocol describes a simple and rapid isocratic reverse-phase HPLC method for the routine analysis of this compound.

1.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

-

0.45 µm membrane filter

1.2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | X'terra RP18 (250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3) (70:30 v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

1.2.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen orthophosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 30:70 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

1.2.4. Sample Preparation (for Dosage Forms)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

1.2.5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

-

Tailing factor: Not more than 2.0

-

Theoretical plates: Not less than 5000

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%[3]

1.2.6. Analysis

Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample.

Experimental Workflow: HPLC Analysis of this compound

Caption: Workflow for HPLC analysis of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

UPLC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices, such as plasma, which is crucial for pharmacokinetic studies.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 2000 ng/mL in plasma[4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

| Extraction Recovery | ~90%[4] |

| Inter- and Intra-day Precision (%RSD) | < 15% |

| Inter- and Intra-day Accuracy | 85 - 115% |

Experimental Protocol: UPLC-MS/MS for this compound in Plasma

This protocol details the extraction and analysis of this compound from human plasma.

2.2.1. Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.2.2. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | |

| Column | ACE C18 (2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic acid[2] |

| Flow Rate | 0.25 mL/min[2] |

| Gradient | 35% B to 75% B over 3 min, hold for 1 min, return to initial[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (this compound) | m/z 749.50 -> 591.45[4] |

| MRM Transition (IS, this compound-d5) | m/z 754.50 -> 596.45[4] |

| Desolvation Temperature | 250 °C[2] |

| Source Temperature | 300 °C[2] |

2.2.3. Preparation of Solutions

-

Standard and IS Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with methanol.

2.2.4. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.[4]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol.[4]

-

Elute the analyte and IS with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow: UPLC-MS/MS Bioanalysis

Caption: Workflow for UPLC-MS/MS bioanalysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the characterization of its related substances and degradation products.[5][6]

Key NMR Experiments

-

¹H NMR: Provides information on the number of different types of protons and their chemical environment.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.

Experimental Protocol: NMR Analysis

3.2.1. Sample Preparation

-

Accurately weigh 5-15 mg of the this compound sample.[7]

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

3.2.2. Instrument Parameters

-

Spectrometer: Bruker 400 MHz spectrometer or higher field instrument.[7]

-

Probe: 5 mm NMR probe.

-

Temperature: 298 K (25 °C).

3.2.3. Data Acquisition

Acquire a series of 1D and 2D NMR spectra as listed in section 3.1. The specific parameters for each experiment (e.g., number of scans, relaxation delay) should be optimized based on the sample concentration and the spectrometer used.

3.2.4. Data Processing and Interpretation

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). The structure is elucidated by systematically interpreting the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.

Impurity Profiling and Forced Degradation Studies

Impurity profiling is essential for ensuring the safety and efficacy of this compound. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]

Common Impurities and Degradants

Potential impurities in this compound may include starting materials, by-products from the synthesis, and degradation products. Known impurities for the related compound Roxithromycin include:

Protocol: Forced Degradation Studies

4.2.1. Stress Conditions

Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions to achieve 5-20% degradation:[9]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 30 minutes.[8]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.[8]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 100 °C for 24 hours.[11]

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm and 360 nm) for 24 hours.[11]

4.2.2. Analysis of Stressed Samples

Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS/MS method to separate the degradation products from the parent drug. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector or by mass spectrometry.

Logical Workflow: Impurity Identification

Caption: Logical workflow for the identification of impurities and degradation products of this compound.

References

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. ijpra.com [ijpra.com]

- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Technical Support Center: Improving Lexithromycin Solubility for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Lexithromycin in in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound and offers potential solutions.

| Problem | Potential Cause | Suggested Solution |

| Precipitation of this compound upon dilution of a stock solution in aqueous media. | The concentration of the organic solvent from the stock solution is too high, causing the drug to crash out when introduced to the aqueous environment. | - Decrease the concentration of the stock solution.- Use a co-solvent system in the final formulation that is miscible with water.[1][2]- Prepare a solid dispersion or a cyclodextrin inclusion complex to improve aqueous solubility.[3][4] |

| Low and variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal fluids is limiting its absorption.[4][5] | - Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution.[2][6]- Formulate this compound as a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gut.[7]- Utilize solubility-enhancing excipients such as surfactants, polymers, or cyclodextrins in the formulation.[3][7] |

| Inconsistent results between different batches of formulated this compound. | Variability in the preparation method of the formulation (e.g., solid dispersion, nanosuspension). | - Standardize the formulation protocol, including solvent evaporation times, stirring speeds, and temperatures.- Characterize each batch of the formulation for particle size distribution, drug content, and dissolution profile to ensure consistency. |

| Difficulty in achieving the desired concentration for dosing solutions. | This compound has very low intrinsic solubility in common aqueous-based vehicles. | - Explore the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in combination with water.[1][2]- Adjust the pH of the vehicle if this compound's solubility is pH-dependent.[2]- Consider formulating the drug as a lipid-based formulation.[1] |

Frequently Asked Questions (FAQs)

1. What is the Biopharmaceutical Classification System (BCS) and where does this compound likely fit?

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. Given that many macrolide antibiotics exhibit low solubility and high permeability, this compound is likely a BCS Class II drug.[5][8] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[5]

2. What are the most common approaches to improve the solubility of macrolide antibiotics like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][9] Common methods include:

-

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level.[3][10]

-

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[3][4][7]

-

Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing.[2][6]

-

Use of Co-solvents: Blending water-miscible solvents to increase the solubility of hydrophobic drugs.[1][2]

-

Surfactant-based Formulations: Using surfactants to form micelles that can solubilize the drug.[3][7]

3. How do I choose the right solubility enhancement technique for my in vivo study?

The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach, as outlined in the workflow diagram below, is recommended. It is often beneficial to screen several methods at a small scale to identify the most promising approach before proceeding to formulation development for in vivo studies.

4. What are some commonly used excipients for improving the solubility of poorly soluble drugs?

A variety of excipients can be used to enhance drug solubility.[4] The choice of excipient is critical and depends on the chosen formulation strategy.[3]

| Excipient Class | Examples | Mechanism of Action |

| Polymers (for solid dispersions) | Povidone, Copovidone, Hydroxypropyl Methylcellulose (HPMC), Soluplus®[4][8] | Enhance drug dissolution by creating a solid solution or dispersion of the drug in a hydrophilic carrier.[3] |

| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin[4][10] | Form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[3][7] |

| Surfactants | Sodium Lauryl Sulfate, Polysorbates (e.g., Tween® 80), Poloxamers[4] | Reduce the interfacial tension between the drug and the dissolution medium and/or form micelles to solubilize the drug.[3][7] |

| Co-solvents | Polyethylene Glycol (PEG), Propylene Glycol, Ethanol, Glycerol[1][11] | Increase the solubility of nonpolar drugs by reducing the polarity of the aqueous vehicle.[2] |

| Lipids (for lipid-based formulations) | Oils (e.g., sesame oil, oleic acid), Surfactants, Co-solvents | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) create fine emulsions or microemulsions in the GI tract, facilitating drug dissolution and absorption.[7] |

Experimental Protocols

Protocol 1: Preparation of a this compound-Polymer Solid Dispersion by Solvent Evaporation

This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

-

This compound

-

Polymer (e.g., Povidone K30, HPMC)

-

Organic solvent (e.g., ethanol, methanol)

-

Water bath

-

Rotary evaporator

-

Mortar and pestle

-

Sieves

Procedure:

-

Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

-

Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

-

Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

-

Scrape the dried solid dispersion from the flask.

-

Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

-

Pass the powder through a sieve of a specific mesh size to ensure uniformity.

-

Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes the formation of an inclusion complex to improve the aqueous solubility of this compound.

Materials:

-

This compound

-

β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)

-

Water-ethanol mixture

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

Procedure:

-

Weigh the calculated amounts of this compound and the cyclodextrin (e.g., in a 1:1 molar ratio).

-

Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to moisten the powder.

-

Gradually add the this compound powder to the mortar while triturating with the pestle.

-

Continue kneading for a specified period (e.g., 60 minutes), adding small quantities of the solvent mixture as needed to maintain a paste-like consistency.[8]

-

Scrape the sides of the mortar and the pestle regularly with a spatula to ensure homogenous mixing.

-

After kneading, dry the resulting product at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Pulverize the dried complex into a fine powder using the mortar and pestle.

-

Pass the powdered complex through a sieve to obtain a uniform particle size.

-

Store the prepared inclusion complex in a well-closed container in a desiccator.

Visualizations

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. ijmsdr.org [ijmsdr.org]

- 3. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]

- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

Lexithromycin Degradation: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Lexithromycin. All information presented here is based on studies conducted on Roxithromycin, a structurally similar macrolide antibiotic, which serves as a proxy for the purposes of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for this compound?

A1: this compound is susceptible to degradation through several key pathways, including acidic hydrolysis, oxidation, and photolysis. Under acidic conditions, the primary degradation involves the hydrolysis of the cladinose sugar moiety and the lactone ring.[1] Oxidative stress leads to modifications of the lactone ring, the cladinose moiety, the tertiary amine, and the oxime side chain.[2][3] Photodegradation can result in N-demethylation, O-demethylation, or direct cleavage of the side chain, desosamine, or cladinose moiety.[4][5]

Q2: What are the major degradation byproducts of this compound?

A2: A number of degradation byproducts have been identified across various stress conditions. Key byproducts include descladinose derivatives, erythromycin-oxime, and various N- and O-demethylated forms.[6] Isomerization from the (E)- to the (Z)-configuration is another observed transformation.[6] A detailed list of identified byproducts is provided in the tables below.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques are suitable for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent drug and its degradation products.[7][8][9] For structural elucidation of the byproducts, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS) or high-resolution mass spectrometry (e.g., QTOF), are recommended.[1][10] Thin-Layer Chromatography (TLC) can also be used for qualitative and semi-quantitative analysis.[1]

Q4: Are there any known factors that can influence the rate of this compound degradation?

A4: Yes, several factors can affect the stability of this compound. The pH of the solution is a critical factor, with increased degradation observed in acidic conditions.[1] The presence of oxidizing agents, such as hydrogen peroxide, will accelerate degradation.[7][11] Exposure to UV light is also a significant factor in photolytic degradation.[7][8] Additionally, the presence of dissolved organic matter can enhance phototransformation.[4]

Troubleshooting Guides

Issue: Unexpected or Rapid Degradation of this compound in Solution

Possible Cause 1: Acidic pH of the medium.

-

Troubleshooting Step: Measure the pH of your experimental solution. This compound is known to be unstable in acidic environments.

-

Recommendation: If the pH is low, consider using a buffered solution to maintain a neutral or slightly alkaline pH, if compatible with your experimental design.

Possible Cause 2: Presence of oxidizing contaminants.

-

Troubleshooting Step: Review the composition of your reagents and solvents for any potential oxidizing agents.

-

Recommendation: Use high-purity solvents and reagents. If oxidative degradation is suspected, consider degassing your solutions or adding an antioxidant, if permissible for your experiment.

Possible Cause 3: Accidental exposure to light.

-

Troubleshooting Step: Assess your experimental setup for potential light exposure, especially UV light from laboratory equipment.

-

Recommendation: Protect your samples from light by using amber vials or covering your glassware with aluminum foil. Conduct experiments under controlled lighting conditions.

Issue: Difficulty in Separating this compound from its Degradation Products by HPLC

Possible Cause 1: Inappropriate stationary phase.

-

Troubleshooting Step: Review the type of HPLC column you are using.

-

Recommendation: A C18 reversed-phase column is commonly and successfully used for the separation of this compound and its degradation products.[7][8][9]

Possible Cause 2: Suboptimal mobile phase composition.

-

Troubleshooting Step: Evaluate the composition and pH of your mobile phase.

-

Recommendation: A common mobile phase consists of a mixture of a phosphate buffer and methanol or acetonitrile.[7][8][9] Adjusting the pH of the buffer and the ratio of the organic solvent can significantly improve separation.

Possible Cause 3: Inadequate detection wavelength.

-

Troubleshooting Step: Check the UV detection wavelength used in your HPLC method.

-

Recommendation: A detection wavelength of around 215 nm is often used for this compound and its degradation products.[7][8]

Data Presentation

Table 1: Summary of this compound Degradation Byproducts Identified under Various Stress Conditions

| Degradation Pathway | Identified Byproduct/Modification | Reference |

| Acidic Hydrolysis | Descladinose Roxithromycin | [1][12] |

| Hydrolysis of the lactone ring | [1] | |

| Oxidation | Attack on the oxygen linking the lactone ring and cladinose | [2][3] |

| Modification of the tertiary amine | [2][3] | |

| Modification of the oxime side chain | [2][3] | |

| Photolysis | N-demethylation | [4][5] |

| O-demethylation | [4][5] | |

| Cleavage of the side chain | [4][5] | |

| Cleavage of the desosamine moiety | [4][5] | |

| Cleavage of the cladinose moiety | [4][5] | |

| Metabolism (in vivo) | Isomerization to (Z)-isomers | [6] |

| N,O-di-demethylated derivatives | [6] | |

| Dealkylation of the oxime ether side chain | [6] |

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol.

-

Acid Treatment: Add an appropriate volume of the stock solution to a solution of hydrochloric acid (e.g., 1.0 M HCl).[11]

-

Incubation: Keep the mixture at room temperature or an elevated temperature (e.g., 75°C) for a specified period (e.g., 24 hours).[11]

-

Neutralization: After incubation, neutralize the solution with a suitable base (e.g., sodium hydroxide).

-

Analysis: Analyze the resulting solution by HPLC or LC-MS to identify and quantify the degradation products.

Protocol 2: Forced Degradation by Oxidation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.

-

Oxidant Treatment: Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% or 15% H2O2).[11]

-

Incubation: Keep the mixture at room temperature or an elevated temperature (e.g., 75°C) for a specified period (e.g., 30 minutes to 24 hours).[11]

-

Analysis: Analyze the solution directly by HPLC or LC-MS.

Protocol 3: Forced Degradation by Photolysis

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).

-

Light Exposure: Expose the solution to a UV lamp (e.g., at 254 nm) for a defined period (e.g., 8 to 24 hours).[7][8][11]

-

Control Sample: Prepare a control sample that is protected from light and kept under the same conditions.

-

Analysis: Compare the chromatograms of the exposed and control samples using HPLC or LC-MS.

Visualizations

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phototransformation of roxithromycin in the presence of dissolved organic matter: Characteriazation of the degradation products and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

Technical Support Center: Optimizing LEXITHROMYCIN (as represented by Azithromycin) Dosage in Animal Models

Disclaimer: The compound "Lexithromycin" does not correspond to a known therapeutic agent in publicly available scientific literature. This guide has been developed using Azithromycin, a well-characterized macrolide antibiotic, as a representative model. The principles, protocols, and troubleshooting advice provided herein are based on data for Azithromycin and should be adapted as necessary for novel compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of macrolide antibiotics in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Azithromycin?

A1: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria, which prevents the translation of mRNA.[1][2] It can also accumulate in host cells like macrophages, making it effective against intracellular pathogens.[2][3] Additionally, Azithromycin exhibits immunomodulatory and anti-inflammatory properties by affecting inflammatory cell signaling pathways.[4][5]

Q2: How does the long half-life of Azithromycin affect dosing schedules in animal models?

A2: Azithromycin has a notably long elimination half-life and extensive tissue distribution.[6][7] This allows for less frequent dosing, such as once-daily or even single-dose regimens, which can be as effective or superior to multi-dose schedules of the same total cumulative dose.[7][8] The long half-life is attributed to extensive uptake and slow release from tissues.[9]

Q3: What are the common routes of administration for Azithromycin in animal studies?

A3: The most common routes are oral (p.o.) and intravenous (i.v.).[7][10] It is also administered subcutaneously (s.c.) and intramuscularly (i.m.).[11][12] Oral administration is convenient, but bioavailability can be a factor.[7] Intravenous administration ensures 100% bioavailability, while intramuscular injection can cause local tissue irritation.[7][11]

Q4: Are there known drug interactions to be aware of when using Azithromycin in animal models?

A4: While specific drug interaction studies in animals are not extensively reported, caution is advised.[10] In humans, Azithromycin can interact with drugs metabolized by the CYP3A4 enzyme, although its effect is less pronounced than that of other macrolides like erythromycin.[1] Concurrent use with oral antacids can reduce the absorption of Azithromycin.[13]

Troubleshooting Guide

Issue 1: Inconsistent or low oral bioavailability.

-